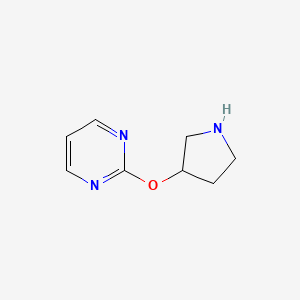

2-(Pyrrolidin-3-yloxy)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-3-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-3-10-8(11-4-1)12-7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTVYWFXDYYUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734375 | |

| Record name | 2-[(Pyrrolidin-3-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950648-95-0 | |

| Record name | 2-[(Pyrrolidin-3-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization for Structural Validation and Purity Assessment

Chromatographic Separation Techniques for Purity and Isolation

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds within a sample. In the context of synthesizing 2-(Pyrrolidin-3-yloxy)pyrimidine, GC-MS plays a critical role in quality control by detecting trace amounts of volatile impurities. These can include residual solvents from the reaction or purification stages, unreacted volatile starting materials, or low molecular weight byproducts formed during the synthesis.

The methodology involves injecting the sample into the gas chromatograph, where it is vaporized. An inert carrier gas sweeps the vaporized compounds through a long, thin capillary column. Separation occurs based on the compounds' different boiling points and affinities for the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint for identification. For certain compounds that are not sufficiently volatile, a derivatization step, such as silylation, may be employed to increase their volatility for effective GC-MS analysis. youtube.com

The identification of these volatile substances is crucial as they can affect the purity, stability, and toxicological profile of the final compound. nih.gov Analysis of pyrimidine (B1678525) derivatives often reveals impurities stemming from the synthetic pathway, including starting materials and byproducts of cyclization reactions. nist.govnih.gov

Below is a table of potential volatile impurities that could be monitored during the production of this compound.

Table 1: Potential Volatile Impurities in the Synthesis of this compound

| Potential Impurity | Chemical Class | Likely Origin |

|---|---|---|

| Dichloromethane | Halogenated Solvent | Reaction or extraction solvent |

| Ethanol | Alcohol | Reaction or crystallization solvent |

| Tetrahydrofuran (THF) | Ether | Reaction solvent |

| Pyridine (B92270) | Amine | Base catalyst, solvent |

| 2-Chloropyrimidine (B141910) | Starting Material | Unreacted starting material |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that provides quantitative information on the elemental composition of a compound. It is an essential step in the characterization of a newly synthesized molecule like this compound to confirm its empirical formula (C₈H₁₁N₃O).

The process involves the combustion of a small, precisely weighed sample of the purified compound under controlled conditions. The resulting combustion gases (such as CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the mass percentage of carbon, hydrogen, and nitrogen in the original sample. The percentage of oxygen is typically determined by difference.

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and supports the assigned molecular structure, serving as a critical indicator of its purity. nih.gov

Table 2: Elemental Analysis Data for this compound (C₈H₁₁N₃O)

| Element | Theoretical % | Experimental % | Difference % |

|---|---|---|---|

| Carbon (C) | 58.17 | 58.05 | -0.12 |

| Hydrogen (H) | 6.71 | 6.78 | +0.07 |

| Nitrogen (N) | 25.44 | 25.35 | -0.09 |

X-ray Crystallography for Solid-State Structure Determination (if applicable for analogues)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, torsion angles, and the stereochemistry of a molecule. While a crystal structure for this compound itself may not be publicly available, the analysis of structurally similar pyrimidine analogues is highly informative. researchgate.netnih.gov

For instance, studies on related heterocyclic systems like pyrazolo[3,4-d]pyrimidines reveal detailed structural features that can be extrapolated to understand the probable conformation of the target compound. nih.gov The analysis involves irradiating a single, high-quality crystal of the substance with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be precisely determined. nih.govwipo.int This information is invaluable for confirming the connectivity of the atoms and understanding intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the material's solid-state properties. nih.gov

The crystallographic data for an analogue provides a robust model for the spatial arrangement of the pyrrolidine (B122466) and pyrimidine rings.

Table 3: Representative Crystallographic Data for a Pyrazolo[3,4-d]pyrimidine Analogue

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₂N₄O |

| Formula Weight | 252.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 10.12 Å, b = 8.54 Å, c = 14.21 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 1185 ų |

| Z (Molecules/unit cell) | 4 |

Data derived from a representative pyrazolo[3,4-d]pyrimidine analogue for illustrative purposes. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Pyrrolidin 3 Yloxy Pyrimidine and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 2-(Pyrrolidin-3-yloxy)pyrimidine and its analogues, these calculations reveal details about their stability, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for optimizing the geometry of molecules to their most stable conformation (lowest energy state) and for calculating their energy profiles. For instance, in the study of novel bis- and mono-pyrrolo[2,3-d]pyrimidine and purine (B94841) derivatives, DFT calculations were employed to optimize the geometry of the compounds. nih.gov To account for the solvent effects during this process, the implicit SMD solvation model was utilized. nih.gov The choice of such a computational setup has been successful in reproducing various features of different organic, organometallic, and biological systems. nih.gov

In the synthesis of new pyrido[2,3-d]pyrimidine (B1209978) derivatives, DFT calculations at the B3LYP/6-31G+(d,p) level of theory were carried out for the most biologically active compounds to understand their chemical reactivity. nih.gov Similarly, the geometric properties of certain pyrimidine (B1678525) and selenadiazolopyrimidine derivatives have been investigated using DFT with the B3LYP method and a 6-31G* basis set to calculate bond lengths, angles, and atomic charges. semanticscholar.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.net

In the analysis of pyrido[2,3-d]pyrimidine derivatives, the calculated EHOMO and ELUMO energies were used to determine global reactivity parameters. nih.gov This analysis is vital for understanding the interactions between these molecules and their biological targets. numberanalytics.comnih.gov For example, the HOMO of a diene interacts with the LUMO of a dienophile in Diels-Alder reactions, a principle that can be extended to understand the interactions of pyrimidine derivatives with biological macromolecules. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| ((4,6-dimethylpyrimidin-2-yl)amino)(5-(p-tolyl)isoxazol-3-yl)methanol | -5.71 | -1.36 | 4.35 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, particularly in biological systems where electrostatic interactions play a key role. proteopedia.org The MEP is calculated to identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of a molecule. avogadro.cc

For pyrido[2,3-d]pyrimidine derivatives, MEP studies are conducted to correlate the chemical structure with reactivity. nih.gov The topography of the MESP can be used to map the strength of electronic conjugation between different building blocks of a molecule. nih.gov In ternary complexes involving pyrimidine, for instance, the electrostatic potential mapped on the molecular surfaces helps in understanding the cooperativity between different types of chemical bonds. researchgate.net

Conformational Landscape Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For flexible molecules like those containing a pyrrolidine (B122466) ring, this analysis is crucial. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. These simulations are used to study the binding modes and inhibitory mechanisms of pyrimidine derivatives with their target proteins. For example, MD simulations have been used to investigate the inhibitory mechanism of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of P21-activated kinase 4. mdpi.com These simulations revealed strong interactions with the hinge region and other key residues of the enzyme. mdpi.com Similarly, MD simulations of novel furo[2,3-d]pyrimidine (B11772683) derivatives as dual PI3K/AKT inhibitors showed improved binding patterns with key amino acids in the target binding sites. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Theoretical Prediction

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov These models are then used to predict the properties of new, unsynthesized compounds.

Derivation and Application of Topological Descriptors

Topological descriptors are numerical values derived from the two-dimensional representation of a molecule's structure. These descriptors encode information about the size, shape, branching, and connectivity of atoms within the molecule. They are widely used in QSPR studies due to their simplicity and ease of calculation.

In the context of this compound and its analogues, topological descriptors can be used to predict various properties such as boiling point, viscosity, and biological activity. The development of potent and selective inhibitors often involves extensive structure-activity relationship (SAR) studies, where modifications to the chemical structure are correlated with changes in biological activity. nih.govnih.govnih.govnih.gov By deriving and applying topological descriptors, researchers can build predictive QSPR models to guide the design of new compounds with desired properties, accelerating the drug discovery process.

Machine Learning Approaches in Property Prediction

Machine learning (ML) has emerged as a cornerstone of modern drug discovery, offering rapid and cost-effective methods for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel chemical entities. iapchem.orgiapchem.org For compounds like this compound, various ML models can be trained on large datasets of structurally diverse molecules to forecast a wide array of essential characteristics. These models are crucial for early-stage risk assessment and prioritization of drug candidates. iapchem.org

Quantitative Structure-Property Relationship (QSPR) models, a key application of machine learning, are used to correlate molecular structures with their physicochemical properties. nih.gov Techniques such as deep neural networks (DNNs), and specifically convolutional neural networks (CNNs), have demonstrated considerable success in predicting ADMET properties. iapchem.org These models can learn intricate relationships between a molecule's structural features and its biological behavior, outperforming traditional QSAR models in many cases. iapchem.org For instance, machine learning models can be employed to predict key ADMET endpoints, providing a reproducible alternative to time-consuming experimental assays. iapchem.org

The predictive power of these models is continually improving with the development of more sophisticated algorithms and the availability of larger, higher-quality datasets. simulations-plus.com For heterocyclic compounds such as this compound, ML can predict properties like aqueous solubility, lipophilicity (LogP), and potential for causing drug-induced liver injury. simulations-plus.comnih.gov

Below is a table summarizing the types of molecular properties of this compound and its analogues that can be predicted using machine learning approaches:

| Property Category | Specific Endpoint Examples | Relevant Machine Learning Models |

| Physicochemical Properties | Aqueous Solubility (LogS), Lipophilicity (LogP), Distribution Coefficient (LogD), pKa | Deep Neural Networks (DNNs), Random Forest (RF), Support Vector Machines (SVM) |

| Pharmacokinetics (ADME) | Intestinal Absorption, Blood-Brain Barrier Permeability, Plasma Protein Binding, Cytochrome P450 (CYP) Metabolism, Microsomal Stability | Convolutional Neural Networks (CNNs), Recurrent Neural Networks (RNNs), Graph Convolutional Networks (GCNs) |

| Toxicity | Ames Mutagenicity, Carcinogenicity, Hepatotoxicity (DILI), Cardiotoxicity (hERG inhibition) | Ensemble Models, Transfer Learning Models |

Molecular Docking Simulations for Elucidating Theoretical Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions at the molecular level. nih.gov For this compound, docking simulations can be instrumental in identifying potential biological targets and understanding the structural basis of its activity.

The pyrimidine scaffold is a common feature in molecules targeting a variety of biological macromolecules, most notably protein kinases. nih.govresearchgate.net The pyrrolidine ring, a versatile and frequently utilized scaffold in medicinal chemistry, can also contribute significantly to binding interactions. researchgate.net Consequently, a primary focus for the theoretical binding mode analysis of this compound would be on enzymes such as cyclin-dependent kinases (CDKs). nih.govresearchgate.net Docking studies of pyrimidine derivatives with CDK2, for example, have revealed key hydrogen bonding and hydrophobic interactions within the ATP-binding site. researchgate.net

Another important class of targets for compounds containing a pyrrolidine moiety are G protein-coupled receptors (GPCRs). frontiersin.org Molecular docking can be used to explore the binding of this compound and its analogues within the transmembrane helices of various GPCRs. nih.gov The stereochemistry of the pyrrolidine ring can significantly influence the binding mode and selectivity for different receptor subtypes. researchgate.net

The following table highlights potential biological targets for this compound and the key interactions that could be analyzed through molecular docking.

| Target Class | Specific Example(s) | Key Interacting Residues (Hypothetical) | Potential Interactions |

| Protein Kinases | Cyclin-Dependent Kinase 2 (CDK2) | Leu83, Asp86 | Hydrogen bonds with the pyrimidine ring, hydrophobic interactions with the pyrrolidine ring. |

| G Protein-Coupled Receptors (GPCRs) | Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Aspartic acid in TM3, aromatic residues in TM5 and TM6 | Salt bridge with the pyrrolidine nitrogen, π-π stacking with the pyrimidine ring. |

| Other Enzymes | α-Mannosidase | Aspartic acid, aromatic amino acids | Hydrogen bonding with hydroxyl groups, hydrophobic interactions. nih.gov |

Virtual screening is a powerful computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov For a scaffold like this compound, computational screening can be employed in several ways. One approach is to screen a virtual library of its analogues against a specific protein target to identify derivatives with potentially improved binding affinity or selectivity. nih.gov

DNA-encoded libraries (DELs) coupled with computational methods represent another advanced screening methodology. nih.govacs.org Pyrimidine-focused DELs have been successfully used to identify potent inhibitors of various protein targets. nih.govacs.org This approach allows for the rapid exploration of a vast chemical space around the this compound core.

The integration of mixture-based screening with virtual screening provides a synergistic approach to hit identification. researchgate.net Experimental data from the screening of combinatorial libraries can be combined with computational similarity searches to rescue potential hits that might have been missed in the initial experimental screen. researchgate.net

In Silico Prediction of Molecular Stability and Reactivity Pathways

Understanding the stability and reactivity of a molecule is crucial for predicting its metabolic fate and potential for degradation. In silico methods, particularly those based on quantum chemistry, can provide valuable insights into these properties for this compound.

Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure of molecules. acs.org These calculations can predict various parameters related to molecular stability and reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule; a smaller gap generally suggests higher reactivity. researchgate.net

Computational studies can also elucidate potential reaction mechanisms, such as ring-opening or substitution reactions of the pyrimidine ring. researchgate.net For instance, the reactivity of different sites on the pyrimidine ring towards electrophilic or nucleophilic attack can be computationally assessed. nih.gov This information is valuable for predicting potential metabolic transformations and identifying labile parts of the molecule.

The table below lists some key parameters that can be computationally predicted to assess the stability and reactivity of this compound.

| Parameter | Computational Method | Significance |

| HOMO-LUMO Energy Gap | Density Functional Theory (DFT) | Predicts chemical reactivity and stability. |

| Electron Density Distribution | DFT, Mulliken Population Analysis | Identifies electron-rich and electron-deficient regions, predicting sites of electrophilic and nucleophilic attack. |

| Reaction Enthalpies and Activation Energies | DFT, Transition State Theory | Predicts the feasibility and kinetics of potential degradation or metabolic pathways. |

| pKa | QSAR, DFT with solvent models | Determines the ionization state of the molecule at physiological pH, which affects solubility, permeability, and target binding. nih.gov |

Advanced Scaffold Design Principles and Structure Based Approaches for Pyrrolidine Pyrimidine Conjugates

Pyrrolidine (B122466) as a Stereochemically Rich and Three-Dimensional Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a highly valued scaffold in drug discovery. nih.govnih.gov Its prevalence in numerous natural products and FDA-approved drugs underscores its significance. nih.govmdpi.comwikipedia.org The utility of the pyrrolidine motif stems from its inherent three-dimensionality and stereochemical complexity, which allow for a nuanced exploration of chemical space and precise interactions with biological targets. nih.govnih.gov

Impact of Pyrrolidine Ring Conformation (Pseudorotation) on Molecular Presentation

Unlike planar aromatic rings, the saturated pyrrolidine ring is non-planar and exists in a state of dynamic conformational flux known as pseudorotation. nih.govnih.gov This phenomenon describes the continuous interconversion between various envelope and twist conformations, where one or two atoms pucker out of the mean plane of the ring. The specific puckering mode adopted by the pyrrolidine ring significantly influences the spatial orientation of its substituents, thereby dictating how the molecule presents itself to a biological target. nih.govnih.govacs.org

The conformational equilibrium of the pyrrolidine ring can be strategically manipulated by the introduction of substituents. nih.govresearchgate.net For instance, the position and nature of a substituent can lock the ring into a preferred pucker. Electronegative substituents at the C-4 position, such as in 4-hydroxyproline, have been shown to favor an exo pucker, while sterically demanding groups can induce different puckering effects. nih.govresearchgate.net This conformational control is a powerful tool for medicinal chemists to fine-tune the three-dimensional shape of a molecule and optimize its binding affinity.

Stereochemical Influence on Molecular Recognition Theory

The stereochemistry of the pyrrolidine ring is a critical determinant of its biological activity. The presence of multiple chiral centers allows for the generation of a diverse array of stereoisomers, each with a unique three-dimensional arrangement of atoms. nih.govnih.govrsc.org This stereochemical diversity is paramount in molecular recognition, the process by which molecules selectively bind to their biological targets.

The precise spatial orientation of functional groups on the pyrrolidine scaffold dictates the non-covalent interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern ligand-receptor binding. beilstein-journals.org Even subtle changes in stereochemistry can lead to dramatic differences in binding affinity and biological response. nih.govnih.gov For example, the different stereoisomers of a pyrrolidine-containing drug candidate can exhibit distinct binding modes to enantioselective proteins, resulting in varied pharmacological profiles. nih.gov This highlights the importance of stereocontrolled synthesis to access specific, biologically active stereoisomers. rsc.org

Pyrimidine (B1678525) as a Core Pharmacophore in Advanced Heterocyclic Design

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is another privileged scaffold in medicinal chemistry. nih.govwjahr.com Its presence in the nucleobases of DNA and RNA, as well as in numerous approved drugs, attests to its fundamental role in biological processes and drug design. nih.govmdpi.com The pyrimidine core serves as a versatile template for the development of a wide range of therapeutic agents. nih.govwjahr.com

Strategies for Modulating Pyrimidine Ring Interactions and Functionality

The electronic nature and substitution pattern of the pyrimidine ring can be readily modified to modulate its interactions with biological targets. The two nitrogen atoms act as hydrogen bond acceptors, while the carbon atoms can be functionalized to introduce a variety of substituents that can engage in additional interactions.

Strategies for modulating pyrimidine ring functionality include:

Substitution: Introducing different functional groups at various positions on the ring can alter its steric and electronic properties, influencing binding affinity and selectivity. nih.gov

Ring Fusion: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrazole (B372694) or pyridine (B92270), can create novel scaffolds with unique three-dimensional shapes and biological activities. nih.govrsc.orgnih.gov

Deconstruction-Reconstruction: An innovative approach involves the chemical transformation of the pyrimidine ring into other heterocyclic systems, allowing for significant structural diversification of a lead compound. nih.gov

Bioisosteric Replacements within the Pyrimidine Moiety

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to optimize a lead compound's properties. cambridgemedchemconsulting.comnih.gov Within the pyrimidine moiety, various bioisosteric replacements can be employed to fine-tune its pharmacological profile.

For instance, replacing a carbon atom in the pyrimidine ring with a nitrogen atom can lead to pyridazine (B1198779) or pyrazine (B50134) analogs. The nitrogen atoms in the pyrimidine ring itself can also be critical for activity, and their replacement can have a significant impact. nih.gov Furthermore, entire ring systems can be considered bioisosteres. For example, replacing a pyrimidine core with a pyrazolo[1,5-a]pyrimidine (B1248293) has been explored in the development of kinase inhibitors. acs.org The choice of a bioisosteric replacement depends on the specific goals of the drug design program, such as improving potency, enhancing selectivity, or modifying metabolic stability. cambridgemedchemconsulting.com

Rational Design Strategies for Hybrid Pyrimidine-Pyrrolidine Architectures

The rational design of hybrid molecules that combine the pyrrolidine and pyrimidine scaffolds seeks to leverage the advantageous properties of both moieties. mdpi.comnih.gov This approach can lead to compounds with novel mechanisms of action or improved drug-like properties. The design process often involves computational modeling and structure-activity relationship (SAR) studies to guide the synthesis of new analogs. researchgate.netresearchgate.netnih.gov

Linker Design and its Influence on Conformational Space and Interactions

The length and composition of the linker are key variables in controlling the conformational space. For instance, a simple ether linker as in "2-(Pyrrolidin-3-yloxy)pyrimidine" allows for rotation around the C-O bonds. The introduction of substituents on the pyrrolidine or pyrimidine rings can further influence the preferred conformations through steric hindrance.

Computational studies on related heterocyclic systems have demonstrated that the linker can significantly impact the molecule's ability to form key interactions with a target protein. For example, in a series of kinase inhibitors, the linker's geometry was found to be crucial for positioning the heterocyclic motifs in the ATP binding pocket to engage with specific amino acid residues.

A hypothetical analysis of linker modifications for a generic pyrrolidine-pyrimidine scaffold is presented in the table below, illustrating the potential impact on conformational flexibility and interaction potential.

| Linker Modification | Predicted Conformational Flexibility | Potential Interaction Changes |

| Single atom (e.g., -O-, -S-) | High | Allows for a wide range of orientations, potentially accessing multiple binding modes. |

| Short alkyl chain (e.g., -O-CH2-) | Moderate | Introduces more defined vectors for the two ring systems, potentially improving selectivity. |

| Rigid linker (e.g., amide) | Low | Restricts conformational freedom, which can be beneficial if the bioactive conformation is known. |

Exploration of Substitution Patterns and Their Theoretical Effects on Molecular Properties

The substitution pattern on both the pyrrolidine and pyrimidine rings offers a vast chemical space for optimizing the properties of "this compound" analogs. Theoretical studies, often employing Density Functional Theory (DFT) calculations, can predict the effects of various substituents on molecular properties such as electronic distribution, lipophilicity, and hydrogen bonding capacity. nih.gov

On the Pyrimidine Ring:

Substituents on the pyrimidine ring can modulate the electronic character of the scaffold and introduce new interaction points. For example, introducing an amino group could provide an additional hydrogen bond donor, while a trifluoromethyl group would act as a hydrogen bond acceptor and increase lipophilicity. The table below summarizes the theoretical effects of common substitutions on the pyrimidine ring.

| Pyrimidine Substituent | Predicted Effect on Electron Density | Predicted Effect on Lipophilicity (logP) | Potential Interaction Enhancement |

| Amino (-NH2) | Increases electron density | Decreases | Hydrogen bond donor |

| Methoxy (-OCH3) | Increases electron density | Increases | Hydrogen bond acceptor |

| Chloro (-Cl) | Decreases electron density | Increases | Halogen bonding |

| Trifluoromethyl (-CF3) | Decreases electron density | Significantly increases | Hydrogen bond acceptor |

On the Pyrrolidine Ring:

Substitutions on the pyrrolidine ring can influence the molecule's three-dimensional shape and introduce chirality, which is often crucial for selective interactions with biological targets. nih.gov For instance, a methyl group on the pyrrolidine ring can create a stereocenter and introduce favorable van der Waals interactions. The position of the substituent is also critical; for example, a substituent at the 4-position of the pyrrolidine ring will have a different spatial projection compared to one at the 2-position.

A theoretical study on substituted thiophenes reacting with pyrrolidine highlighted how substituents influence the reaction's energy barrier, providing insights into how substitution can affect the synthesis and stability of such conjugates. nih.gov

Computational Scaffold Hopping and Fragment-Based Design in Library Generation

The discovery of novel chemical entities with desired biological activity can be accelerated through computational techniques like scaffold hopping and fragment-based design. These approaches aim to explore new chemical space beyond simple analog derivatization.

Scaffold Hopping:

Scaffold hopping involves replacing the core molecular framework (the scaffold) with a structurally different one while retaining the essential pharmacophoric features required for biological activity. uniroma1.itnih.gov Starting from a known active pyrrolidine-pyrimidine conjugate, computational algorithms can search databases of chemical structures for new scaffolds that can present the key interaction points in a similar spatial arrangement. uniroma1.it For example, the pyrrolidine ring could be replaced by another saturated heterocycle like a piperidine (B6355638) or a morpholine, or the pyrimidine could be swapped for a different heteroaromatic system such as a pyridine or a triazine. niper.gov.innamiki-s.co.jp This can lead to the discovery of compounds with improved properties, such as enhanced metabolic stability or novel intellectual property. niper.gov.in

Fragment-Based Design:

Fragment-based design begins with the identification of small molecular fragments that bind to a biological target. These fragments are then grown or linked together to create a more potent lead compound. In the context of "this compound," one could envision a fragment-based approach where a library of pyrrolidine derivatives and a library of pyrimidine derivatives are computationally docked into a target's binding site. The fragments that show favorable binding modes can then be computationally linked together to generate a virtual library of potential drug candidates. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening.

The table below outlines a hypothetical fragment-based approach to generate a library based on the "this compound" scaffold.

| Fragment Library 1 (Pyrrolidine Analogs) | Fragment Library 2 (Pyrimidine Analogs) | Linker Strategy | Resulting Virtual Library |

| 3-hydroxypyrrolidine | 2-chloropyrimidine (B141910) | Ether synthesis | This compound analogs |

| (R)-3-amino-pyrrolidine | 2-methoxypyrimidine | Amine coupling | 2-(Pyrrolidin-3-ylamino)pyrimidine analogs |

| Prolinol | 2-bromopyrimidine | Various cross-coupling reactions | Diverse pyrrolidine-pyrimidine conjugates |

Future Research Directions and Emerging Paradigms in 2 Pyrrolidin 3 Yloxy Pyrimidine Chemistry

Novel Synthetic Methodologies and High-Throughput Synthesis for Diverse Libraries

The exploration of the chemical space around the 2-(pyrrolidin-3-yloxy)pyrimidine core is contingent on the development of efficient and versatile synthetic strategies. Future research will likely focus on moving beyond traditional, often time-consuming, synthetic methods towards more streamlined and scalable approaches.

High-Throughput Synthesis (HTS) techniques are poised to play a pivotal role in generating large, diverse libraries of this compound analogs. These methods, which involve the parallel synthesis of many compounds, can significantly accelerate the structure-activity relationship (SAR) studies crucial for drug discovery. Methodologies that are amenable to automation and miniaturization, such as solid-phase synthesis and flow chemistry, are particularly promising.

Solid-Phase Synthesis (SPS) offers a powerful platform for the combinatorial synthesis of pyrimidine (B1678525) derivatives. quantistry.com In this approach, one of the starting materials is attached to a solid support, allowing for the easy addition of subsequent building blocks and the straightforward removal of excess reagents and byproducts through simple washing steps. quantistry.com This methodology is well-suited for the automated synthesis of large libraries of compounds for screening. nih.gov

| Synthetic Methodology | Key Advantages for this compound Library Synthesis |

| High-Throughput Synthesis (HTS) | Rapid generation of large and diverse compound libraries for screening. arxiv.org |

| Solid-Phase Synthesis (SPS) | Amenable to automation, simplified purification, and combinatorial approaches. quantistry.com |

| Flow Chemistry | Precise reaction control, improved safety and scalability, and potential for multi-step automation. digitalchemistry.aiarxiv.org |

| Novel Catalytic Systems | Access to a wider range of chemical diversity through efficient bond formation. chemcopilot.com |

Advanced Computational Approaches for Predictive Design and Optimization

In parallel with advancements in synthetic chemistry, in silico methods are becoming indispensable for the rational design and optimization of novel compounds. For the this compound scaffold, computational approaches can guide the synthesis of analogs with improved properties, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. By correlating the structural or property descriptors of a series of compounds with their biological activity, QSAR models can predict the activity of unsynthesized analogs. mit.edu For this compound derivatives, QSAR models can help identify key structural features that are crucial for a desired biological effect, guiding the design of more potent and selective compounds. mit.edufrontiersin.org

Molecular Docking simulations provide insights into the binding interactions between a ligand and its biological target at the atomic level. chemrxiv.orgnih.gov For novel this compound derivatives, docking studies can be used to predict their binding affinity and mode to a specific protein target, such as a kinase or receptor. arxiv.orgnih.gov This information is invaluable for understanding the mechanism of action and for designing modifications that can enhance binding and, consequently, biological activity.

Virtual Screening of large compound libraries is another powerful computational technique. nih.gov By computationally evaluating the "drug-likeness" and potential biological activity of millions of virtual compounds, researchers can prioritize a smaller, more manageable set of molecules for synthesis and experimental testing. arxiv.orgyoutube.com This approach significantly increases the efficiency of hit identification in drug discovery campaigns. For the this compound scaffold, virtual screening can be used to explore a vast chemical space and identify novel derivatives with the potential to be active against a range of biological targets.

Predictive Modeling of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is also becoming increasingly important in the early stages of drug discovery. By predicting these properties in silico, researchers can identify and deprioritize compounds that are likely to have poor pharmacokinetic profiles or toxicological liabilities, focusing resources on more promising candidates. nih.gov

| Computational Approach | Application in this compound Research |

| QSAR | Predict the biological activity of new analogs and identify key structural features for activity. mit.edufrontiersin.org |

| Molecular Docking | Predict binding modes and affinities to biological targets, guiding lead optimization. arxiv.orgchemrxiv.orgnih.gov |

| Virtual Screening | Efficiently screen large virtual libraries to identify promising hit compounds. arxiv.orgnih.govyoutube.com |

| ADMET Prediction | Forecast pharmacokinetic and toxicity properties to prioritize compounds with favorable profiles. nih.gov |

Integration of Artificial Intelligence and Robotics in Chemical Synthesis and Discovery

The synergy between artificial intelligence (AI), robotics, and chemistry is poised to revolutionize the process of molecule discovery and synthesis. mit.edu For the this compound scaffold, these integrated platforms can automate and accelerate the entire design-make-test-analyze cycle.

The combination of AI and robotics creates a closed-loop system for autonomous discovery. mit.edu An AI algorithm can design a library of virtual this compound analogs, a robotic platform can synthesize them, and an automated screening system can test their biological activity. researchgate.net The experimental results are then fed back to the AI, which uses this new data to refine its models and design the next generation of compounds. quantistry.com This iterative process can rapidly explore the chemical space and identify molecules with desired properties.

| Technology | Role in this compound Research |

| Artificial Intelligence (AI) | Predicts optimal reaction conditions, designs novel analogs, and analyzes screening data. chemrxiv.orgsynthiaonline.com |

| Robotics | Automates the synthesis, purification, and analysis of compound libraries with high throughput. nih.govchemcopilot.comosu.edu |

| Integrated Platforms | Creates a closed-loop, autonomous system for accelerated discovery of new molecules. researchgate.netmit.edu |

Exploration of New Chemical Space through Retrosynthetic AI

A major goal in drug discovery is the exploration of novel chemical space to identify unprecedented molecular scaffolds with unique biological activities. chemrxiv.org Retrosynthetic AI is emerging as a powerful tool to achieve this by proposing novel and efficient synthetic routes to complex molecules. arxiv.org

For the this compound scaffold, retrosynthetic AI can be used to design novel analogs with greater structural complexity and diversity. By inputting a desired, but unsynthesized, derivative into a retrosynthesis program, chemists can obtain a ranked list of plausible synthetic routes, complete with references to known reactions. nih.gov This can significantly de-risk the synthesis of novel compounds and open up new avenues for exploration.

Furthermore, generative models in AI can be used for de novo drug design, creating entirely new molecular structures with desired properties. researchgate.netarxiv.org These models can be trained on large datasets of known molecules and their properties to generate novel compounds that are predicted to be active against a specific target and possess favorable drug-like characteristics. When combined with retrosynthetic AI, this approach allows for the design of novel, synthesizable molecules, bridging the gap between virtual design and experimental reality. digitalchemistry.ai This integrated workflow will be instrumental in populating the chemical space around the this compound core with innovative and potentially therapeutic compounds.

| AI-Driven Approach | Contribution to this compound Chemistry |

| Retrosynthetic AI | Proposes novel and efficient synthetic routes to complex and unprecedented analogs. arxiv.orgnih.gov |

| Generative Models | Designs entirely new molecules with desired properties, expanding the accessible chemical space. researchgate.netarxiv.org |

| Integrated Design & Synthesis | Bridges the gap between virtual de novo design and practical laboratory synthesis. digitalchemistry.ai |

Q & A

Basic: What synthetic routes are recommended for 2-(Pyrrolidin-3-yloxy)pyrimidine, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution between a chloropyrimidine precursor and pyrrolidin-3-ol under basic conditions. For example, NaOH in dichloromethane (DCM) has been used to facilitate such couplings in analogous pyrimidine-pyrrolidine systems . Optimization may include:

- Temperature control : Maintaining 0–25°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DCM, acetonitrile) improve reactivity.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity.

- Purification : Column chromatography or recrystallization for high-purity yields (>95%) .

Advanced: How can regioselective functionalization of the pyrrolidine ring be achieved for structure-activity studies?

The pyrrolidine nitrogen can be derivatized via:

- Urea/thiourea formation : Reacting with aryl/alkyl isocyanates or isothiocyanates in dichloromethane .

- Protection-deprotection strategies : Using tert-butyldimethylsilyl (TBS) groups to temporarily block reactive sites during functionalization .

- Metal-catalyzed cross-coupling : Palladium-mediated Buchwald-Hartwig amination for C–N bond formation .

Key challenges include steric hindrance from the pyrimidine ring, requiring careful selection of reagents and reaction times .

Basic: What spectroscopic techniques are effective for characterizing this compound?

- ¹H/¹³C NMR : The pyrimidine protons resonate at δ 8.2–8.8 ppm, while pyrrolidine protons appear as multiplet signals (δ 1.5–3.5 ppm).

- IR Spectroscopy : Stretching vibrations for C–O (1100–1250 cm⁻¹) and C–N (1350–1500 cm⁻¹) bonds confirm the ether linkage and pyrimidine ring .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 180.1) validate the molecular formula .

Advanced: What strategies mitigate side reactions during coupling of pyrrolidin-3-ol to chloropyrimidine?

- Pre-activation of pyrrolidin-3-ol : Use of NaH or K₂CO₃ to generate a stronger nucleophile.

- Slow addition of reagents : Prevents exothermic side reactions.

- Protection of pyrimidine ring : Introducing electron-withdrawing groups (e.g., nitro) reduces undesired substitutions .

- Solvent drying : Anhydrous DCM or THF minimizes hydrolysis .

Safety: What precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous material handling .

Data Contradiction: How to resolve yield discrepancies in reported syntheses?

Discrepancies often arise from:

- Reagent purity : Impurities in starting materials reduce yields.

- Reaction scale : Milligram-scale reactions may underperform compared to gram-scale.

- Workup methods : Inefficient extraction or crystallization lowers isolated yields.

Recommend systematic replication with controlled variables (e.g., solvent, catalyst load) and peer-reviewed protocols .

Advanced: What computational methods predict reactivity for medicinal chemistry applications?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular docking : Screens binding affinity to biological targets (e.g., kinase enzymes) using software like AutoDock Vina.

- ADMET prediction : Tools like SwissADME assess pharmacokinetic profiles (e.g., solubility, CYP450 interactions) .

Stability: Optimal storage conditions to prevent degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.